molecular formula C13H13Cl2N3O3 B1585299 1-Imidazolidinecarboxamide, N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo- CAS No. 63637-89-8

1-Imidazolidinecarboxamide, N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-

Cat. No. B1585299
CAS RN: 63637-89-8
M. Wt: 330.16 g/mol
InChI Key: GKJUMTZXIUCPAG-UHFFFAOYSA-N
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Description

Iprodione is a dicarboximide fungicide that is commonly used in agriculture. It is also known by other names such as Chipco 26019, Glycophen, Glycophene, Iprodial, LFA 2043, Promidione, Rovral, Rovral Flo, and RP 26019 .


Molecular Structure Analysis

The molecular formula of Iprodione is C13H13Cl2N3O3 . The IUPAC name is 3-(3,5-dichlorophenyl)-N-isopropyl-2,4-dioxo-imidazolidine-1-carboxamide . The structure consists of an imidazolidine ring which is substituted with a 3,5-dichlorophenyl group, an isopropyl group, and two oxo groups .

Scientific Research Applications

Corrosion Inhibition

Research on imidazoline derivatives, closely related to the specified compound, indicates their effectiveness as corrosion inhibitors. A study by Cruz et al. (2004) found that imidazoline and its precursors demonstrated significant corrosion inhibition efficiency in deaerated acid media. The efficiency was attributed to the active sites on the nitrogen atoms and the plane geometry of the heterocyclic ring, promoting coordination with the metal surface Cruz, Martinez, Genescà, & García-Ochoa, 2004.

Bioactive Oligopeptides Modification

Imidazolidin-4-ones, often synthesized from alpha-aminoamide moieties, serve as proline surrogates or protect the N-terminal amino acid against hydrolysis. Ferraz et al. (2007) discovered that the formation of imidazolidin-4-ones is stereoselective when specific benzaldehydes are used, suggesting their potential in the synthesis of bioactive oligopeptides Ferraz, Gomes, Oliveira, Moreira, & Gomes, 2007.

Antiviral and Antifungal Activities

Compounds structurally related to the one have been designed and prepared for testing as antiviral agents against human rhinovirus, showcasing the potential of imidazo-related structures in medicinal chemistry Hamdouchi, Blas, del Prado, Gruber, Heinz, & Vance, 1999. Furthermore, imidazole analogues of fluoxetine have been identified for their potent anti-Candida activity, significantly surpassing that of conventional antifungal agents Silvestri, Artico, La Regina, Di Pasquali, De Martino, D'Auria, Nencioni, & Palamara, 2004.

Material Science

In the field of material science, polyamides containing imidazole demonstrate good thermal stability, solubility, and are characterized by intramolecular hydrogen bonding, highlighting their utility in various applications Bouck & Rasmussen, 1993.

Heterocyclic Thioamide Derivatives

The synthesis and spectroscopy of heterocyclic thioamide derivatives of coinage metals have been explored, indicating the potential of these compounds in coordination chemistry and possibly in the development of new materials or catalytic processes Sultana, Lobana, Sharma, Castiñeiras, Akitsu, Yahagi, & Aritake, 2010.

Safety And Hazards

Iprodione is a pesticide and thus, it is subject to safety regulations and legal provisions applicable to its manufacture, sale, transportation, storage, handling, preparation, and use . Improper storage, handling, preparation, and use of Iprodione can result in a lowering or complete loss of safety and efficacy .

properties

IUPAC Name

N-(3,5-dichlorophenyl)-2,4-dioxo-3-propan-2-ylimidazolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3O3/c1-7(2)18-11(19)6-17(13(18)21)12(20)16-10-4-8(14)3-9(15)5-10/h3-5,7H,6H2,1-2H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJUMTZXIUCPAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)CN(C1=O)C(=O)NC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50213007
Record name 1-Imidazolidinecarboxamide, N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50213007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Imidazolidinecarboxamide, N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-

CAS RN

63637-89-8
Record name 1-Imidazolidinecarboxamide, N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063637898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Imidazolidinecarboxamide, N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50213007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Imidazolidinecarboxamide, N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-
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1-Imidazolidinecarboxamide, N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-
Reactant of Route 6
1-Imidazolidinecarboxamide, N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-

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